2-(2-methoxyphenyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-5-2-6-10(13)14-15-11-7-3-4-8-12(11)16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFBDHNAZPBWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353953 | |
| Record name | 2-(2-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6528-85-4 | |
| Record name | 2-(2-Methoxyphenyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6528-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Synthetic Strategies for 2 2 Methoxyphenyl 1h Benzimidazole Derivatives
Classical and Modern Synthetic Approaches to the Benzimidazole (B57391) Nucleus
The construction of the benzimidazole ring system has traditionally been achieved through cyclocondensation reactions, which have been refined over the years to improve yields, reduce reaction times, and simplify procedures.
The most conventional and widely established method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. acgpubs.org This reaction, known as the Phillips condensation, typically requires vigorous dehydrating conditions, often employing strong acids like polyphosphoric acid, hydrochloric acid, or p-toluenesulfonic acid at high temperatures. dergipark.org.tr While effective, these methods often suffer from drawbacks such as low yields, the formation of by-products, and harsh reaction conditions that are incompatible with sensitive functional groups. rasayanjournal.co.in
An alternative classical approach involves the condensation of o-phenylenediamine with aldehydes, followed by an oxidative cyclization step. acgpubs.org This method can also require strong oxidizing agents and may lead to a mixture of products if the reaction is not carefully controlled. For instance, the reaction of o-phenylenediamine with o-vanillin can produce not only the desired benzimidazole but also other intermediates and side products. researchgate.net
| Method | Reactants | Conditions | Disadvantages |
| Phillips Condensation | o-phenylenediamine + Carboxylic Acid | High Temperature, Strong Acid (e.g., PPA, HCl) | Harsh conditions, low yields, side reactions |
| Aldehyde Condensation | o-phenylenediamine + Aldehyde | Oxidizing agent | Requires oxidant, potential for by-products |
Reflecting a move towards greater efficiency, one-pot synthesis protocols have become increasingly popular. These methods combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. For the synthesis of 2-substituted benzimidazoles, a common one-pot approach involves the reaction of o-phenylenediamine and an aldehyde in the presence of a catalyst. derpharmachemica.com
Various catalytic systems have been developed for this purpose. For example, ammonium (B1175870) chloride (NH4Cl) has been used as an economical and green catalyst for the condensation of o-phenylenediamine with various aldehydes at elevated temperatures (80-90°C), affording good to moderate yields. rasayanjournal.co.inniscpr.res.in Other reported catalysts include trifluoroacetic acid, bismuth chloride, and various metal triflates. rasayanjournal.co.in The use of an H2O2/HCl system under microwave irradiation also provides a rapid one-pot route to 2-substituted benzimidazoles. lookchem.com These one-pot methods are generally milder and more efficient than traditional multi-step procedures. derpharmachemica.com A one-pot, two-step methodology utilizing microwave heating has also been developed for preparing 2-aryl-benzimidazole-3-oxide derivatives, highlighting the versatility of this approach. nih.gov
| Catalyst | Reactants | Solvent | Conditions | Advantages |
| NH4Cl | o-phenylenediamine + Aldehyde | Ethanol (B145695) | 80-90°C, 2h | Green, economical, good yields rasayanjournal.co.inniscpr.res.in |
| NH4Br | o-phenylenediamine + Aldehyde | Ethanol | Room Temp, 2h | Simple, facile, ecofriendly derpharmachemica.com |
| H2O2/HCl | o-phenylenediamine + Aldehyde | Various | Microwave (100 W) | Excellent yields, short reaction times lookchem.com |
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been extensively applied to benzimidazole synthesis. chemmethod.com This has led to the development of cleaner, safer, and more sustainable synthetic methodologies. Key strategies include the use of efficient catalysts, alternative energy sources like microwave irradiation, and the reduction or elimination of volatile organic solvents. chemmethod.comjrtdd.com
Catalysis is a cornerstone of green chemistry, and the development of novel catalysts has revolutionized benzimidazole synthesis. Nanomaterials, particularly metal oxide nanoparticles, have emerged as highly efficient and often reusable catalysts due to their large surface-area-to-volume ratio. ijarsct.co.in
Several metal oxide nanoparticles have been successfully employed as catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. researchgate.net
Au/TiO2 : Gold nanoparticles supported on titanium dioxide have been shown to efficiently catalyze the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles under ambient conditions. mdpi.com
SnO2 NPs : Tin(IV) oxide nanoparticles have been used to effectively catalyze the cyclocondensation of 1,2-phenylenediamine with different aldehydes in ethanol at room temperature, resulting in excellent yields and short reaction times. earthlinepublishers.comearthlinepublishers.com
ZnO NPs : Zinc oxide nanoparticles have been utilized for the synthesis of benzimidazoles from o-phenylenediamine and formic acid, achieving high yields. researchgate.net
Engineered MgO@DFNS : An engineered magnesium oxide catalyst has demonstrated high efficiency in producing 2-substituted benzimidazole derivatives in excellent yields and shorter times. rsc.org These nanoparticle-based catalytic systems offer significant advantages, including mild reaction conditions, high product yields, simple workup procedures, and the potential for catalyst recovery and reuse, aligning perfectly with green chemistry principles. researchgate.netearthlinepublishers.com
| Catalyst | Reaction | Conditions | Key Features |
| Au/TiO2 | o-phenylenediamine + Aldehyde | Ambient temp, CHCl3:MeOH | High selectivity, additive-free mdpi.com |
| SnO2 NPs | o-phenylenediamine + Aldehyde | Room temp, EtOH | Excellent yields, short reaction times earthlinepublishers.com |
| MgO@DFNS | o-phenylenediamine + Aldehyde | Room temp, EtOH | High efficiency, recyclable catalyst rsc.org |
| Cobalt Ferrite NPs | o-phenylenediamine + Aldehyde | Solvent-free | Magnetically separable, reusable earthlinepublishers.com |
The use of microwave irradiation as an alternative energy source represents a significant advancement in green organic synthesis. jocpr.com Microwave heating can dramatically accelerate reaction rates, leading to substantial reductions in reaction times—from hours to mere minutes or even seconds—compared to conventional heating methods. rjptonline.orgresearchgate.net This technique often results in higher product yields and improved purity. jocpr.com
The first microwave-assisted synthesis of benzimidazoles was reported in 1995. dergipark.org.tr Since then, the method has been widely adopted. For example, a series of 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized in a one-pot reaction under solvent-free conditions using microwave irradiation, with sodium metabisulfite (B1197395) as the oxidant. researchgate.net This approach is noted for its simplicity, speed, and efficiency. researchgate.net Microwave-assisted protocols are often combined with the use of solid supports or catalysts and can be performed in aqueous media or under solvent-free conditions, further enhancing their green credentials. jrtdd.comjocpr.com
| Reactants | Conditions | Reaction Time | Yield | Reference |
| o-phenylenediamines + Aldehydes | Microwave, Solvent-free, Na2S2O5 | 46 seconds | 88% | researchgate.net |
| o-phenylenediamine + Aldehydes | Microwave, Alumina catalyst | Moderate | Good | rjptonline.org |
| o-phenylenediamine + Formic Acid | Microwave | Fast | High | jocpr.com |
Eliminating the use of volatile and often hazardous organic solvents is a primary goal of green chemistry. Solvent-free, or "dry media," reactions offer numerous benefits, including reduced environmental impact, lower costs, and simplified workup procedures. chemmethod.com
Benzimidazole synthesis has been successfully adapted to solvent-free conditions, often in conjunction with microwave irradiation or the use of solid catalysts. researchgate.net One approach involves the direct reaction of o-phenylenediamine with carboxylic acids at elevated temperatures (e.g., 140°C) without any solvent. researchgate.net Catalytic methods are also prevalent; for instance, a zinc-based catalyst supported on MCM-41 has been used for the synthesis of 2-substituted benzimidazoles under solvent-free conditions. nih.gov These solventless protocols minimize waste generation and avoid the environmental and health hazards associated with traditional solvents, representing a truly green synthetic pathway. chemmethod.comresearchgate.net
Specific Synthetic Pathways for 2-(2-methoxyphenyl)-1H-benzimidazole
The primary and most direct method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and 2-methoxybenzaldehyde (B41997). This reaction is a specific example of the well-established Phillips benzimidazole synthesis.
The reaction is typically carried out in a suitable solvent and can be promoted by a variety of catalysts. Common conditions include heating the reactants in ethanol or dimethylformamide (DMF). The use of an oxidizing agent, such as sodium metabisulfite, can facilitate the cyclization and subsequent aromatization to the benzimidazole ring system. Another approach involves the use of a heterogeneous catalyst, such as gold nanoparticles supported on titanium dioxide (Au/TiO2), which can promote the reaction at room temperature. mdpi.com
A plausible reaction scheme is presented below:
o-phenylenediamine + 2-methoxybenzaldehyde ⟶ this compound
While direct synthesis is common, an alternative approach involves the use of a protected starting material. For instance, 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole can be synthesized from the reaction of o-phenylenediamine with 2-benzyloxy-3-methoxybenzaldehyde. researchgate.net Subsequent debenzylation would yield the corresponding phenol, which could then be methylated to afford the target compound. However, the direct condensation with 2-methoxybenzaldehyde is generally the more efficient route.
Derivatization and Functionalization Strategies of the this compound Core
Further modification of the this compound scaffold is crucial for the development of new therapeutic agents. These modifications can be broadly categorized into reactions at the benzimidazole nitrogen atoms, substitutions on the methoxyphenyl ring, and conjugation with other heterocyclic systems.
The nitrogen atom of the imidazole (B134444) ring in this compound is a common site for functionalization. N-alkylation reactions introduce alkyl groups onto the benzimidazole core, which can significantly impact the compound's lipophilicity and biological activity.
A general method for N-alkylation involves the reaction of the parent benzimidazole with an alkyl halide (e.g., ethyl bromide, propyl bromide) in the presence of a base. nih.gov The reaction can be carried out under phase-transfer catalysis conditions, using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with aqueous potassium hydroxide. researchgate.net This method allows for the introduction of a variety of linear and branched alkyl chains.
| Precursor | Alkylating Agent | Product | Reference |
| 2-(substituted phenyl)-1H-benzimidazole | Ethyl bromide | N-ethyl-2-(substituted phenyl)-1H-benzimidazole | nih.gov |
| 2-(substituted phenyl)-1H-benzimidazole | C3-C7 alkyl bromides | N-alkyl-2-(substituted phenyl)-1H-benzimidazole | nih.gov |
These N-alkylation reactions can lead to a mixture of N1 and N3 isomers if the benzimidazole is unsymmetrically substituted on the benzene (B151609) ring. The regioselectivity of the alkylation can be influenced by the nature of the substituents on the benzimidazole core and the reaction conditions.
Direct electrophilic or nucleophilic substitution on the methoxyphenyl ring of a pre-formed this compound is not a commonly reported strategy. The reactivity of the benzimidazole ring system often interferes with such reactions. Instead, the desired substitution pattern on the phenyl ring is typically introduced at the aldehyde stage, prior to the condensation reaction with o-phenylenediamine.
For example, to synthesize a derivative with a hydroxyl group on the methoxyphenyl ring, one would start with a dihydroxy- or hydroxy-methoxy-substituted benzaldehyde. A study on the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate utilized a "one-pot" nitro-reductive cyclization of ethyl 4-(butylamino)-3-nitrobenzoate with 2-hydroxy-4-methoxybenzaldehyde. mdpi.comsemanticscholar.org This highlights the strategy of incorporating desired substituents on the phenyl ring before the formation of the benzimidazole core.
To enhance the pharmacological profile of this compound, its core structure is often conjugated with other heterocyclic moieties known for their biological activities, such as triazoles, oxadiazoles, and hydrazones.
Triazoles: Benzimidazole-triazole hybrids can be synthesized through multi-step reaction sequences. For instance, a 2-mercaptobenzimidazole (B194830) can undergo bis-propargylation, followed by a 1,3-dipolar cycloaddition reaction with an appropriate azide (B81097) to form the triazole ring. nih.gov Another approach involves the synthesis of a benzimidazole-containing intermediate which is then cyclized to form a triazole ring. nih.govresearchgate.netacs.org
Oxadiazoles: The synthesis of benzimidazole-oxadiazole conjugates typically begins with a benzimidazole derivative containing a carboxylic acid or an ester group. This group is then converted to a carbohydrazide, which upon reaction with carbon disulfide in a basic medium, cyclizes to form a 1,3,4-oxadiazole-2-thiol. nih.gov This thiol can be further functionalized.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 2-(4-substituted phenyl)-1H-benzimidazole-6-carboxylate | 1. Hydrazine (B178648) hydrate2. CS2, NaOH, EtOH | 2-(4-substituted phenyl)-1H-benzimidazole-6-carbohydrazide | 5-(2-(4-substituted phenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazole-2-thiol | nih.gov |
Hydrazones: Benzimidazole-hydrazone derivatives are commonly prepared by the condensation of a benzimidazole-2-yl-hydrazine with various substituted aldehydes. The required 2-hydrazinyl-1H-benzimidazole can be synthesized from 1H-benzimidazole-2-thiol by oxidation to the corresponding sulfonic acid, followed by reaction with hydrazine hydrate. nih.gov
Sulfonylation of the benzimidazole core is another strategy to create derivatives with potential biological activity. This typically involves the reaction of a benzimidazole derivative with a sulfonyl chloride in the presence of a base. The sulfonylation can occur at the nitrogen of the imidazole ring.
A general route to benzimidazole-sulfonyl hybrids involves a double condensation reaction to form the benzimidazole ring, followed by an SN2 substitution reaction with a substituted sulfonyl chloride to afford the final product. nih.gov For example, a benzimidazole derivative can be reacted with various sulfonyl chlorides to produce a library of sulfonamides. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 2 Methoxyphenyl 1h Benzimidazole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the complete chemical structure of 2-(2-methoxyphenyl)-1H-benzimidazole can be confirmed. While specific spectral data for this exact compound is not widely published, a detailed analysis of its close analogs, such as 2-(4-methoxyphenyl)-1H-benzimidazole and 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, provides a robust framework for its structural assignment. ugm.ac.idrsc.orgrsc.org
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons on the benzimidazole (B57391) core, the methoxyphenyl ring, and the methoxy (B1213986) group, as well as the labile N-H proton.
Based on data from analogs, the N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet in the downfield region, typically above δ 12.0 ppm in DMSO-d₆, due to its acidic nature. rsc.orgrsc.org The protons of the benzimidazole ring system typically appear as a complex multiplet between δ 7.1 and 7.8 ppm. The protons on the 2-methoxyphenyl substituent would exhibit characteristic splitting patterns. For instance, the proton ortho to the methoxy group would likely be a doublet of doublets, coupled to its two neighbors. The methoxy group itself would present as a sharp singlet, typically around δ 3.8-4.0 ppm. ugm.ac.idrsc.org
Table 1: Representative ¹H NMR Data for a Benzimidazole Analog (2-(4-methoxyphenyl)-1H-benzimidazole in DMSO-d₆) rsc.orgrsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 12.76 | s (broad) |
| Phenyl-H (ortho to Benzimidazole) | 8.13 | d |
| Benzimidazole-H | 7.56 | m |
| Benzimidazole-H | 7.18 | m |
| Phenyl-H (ortho to OCH₃) | 7.13 | d |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Data is for a structural isomer and serves as a representative example.
The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms. In this compound, distinct signals are anticipated for the quaternary and protonated carbons of both aromatic systems. The carbon atom at the 2-position of the benzimidazole ring (C2), to which the methoxyphenyl group is attached, is characteristically deshielded, appearing around δ 150-152 ppm. rsc.org The carbon of the methoxy group (-OCH₃) typically resonates in the δ 55-57 ppm range. ugm.ac.idrsc.org The remaining aromatic carbons generate a series of signals between δ 110 and 145 ppm. Quaternary carbons, such as those at the benzimidazole ring fusion, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). ugm.ac.id
Table 2: Representative ¹³C NMR Data for a Benzimidazole Analog (2-(4-methoxyphenyl)-1H-benzimidazole in DMSO-d₆) rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Methoxy Phenyl) | 161.07 |
| C2 (Benzimidazole) | 151.82 |
| Aromatic C | 128.48 |
| Aromatic C | 123.18 |
| Aromatic C | 122.21 |
| Aromatic C | 114.83 |
Note: Data is for a structural isomer and serves as a representative example. Full assignment requires 2D NMR.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. It is used to identify adjacent protons, allowing for the tracing of proton networks within the benzimidazole and methoxyphenyl ring systems. Cross-peaks in the COSY spectrum would confirm the connectivity of neighboring aromatic protons. ugm.ac.id
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. Each cross-peak represents a C-H bond, enabling the direct assignment of protonated carbons in the ¹³C NMR spectrum based on their attached, and often more easily assigned, protons. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and establishing the connection between the benzimidazole and methoxyphenyl moieties. For example, correlations would be expected between the protons on the methoxyphenyl ring and the C2 carbon of the benzimidazole ring, definitively confirming the substitution pattern. ugm.ac.id
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.
For this compound (C₁₄H₁₂N₂O), High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement. The calculated exact mass for the protonated molecule [M+H]⁺ is 225.10225. Experimental HRMS data showing a value extremely close to this confirms the elemental formula. massbank.jp
Standard mass spectrometry, particularly with collision-induced dissociation (CID) as in MS/MS experiments, reveals characteristic fragmentation pathways. The protonated molecule (m/z 225.1) serves as the precursor ion. Key fragmentation losses can include the loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 210, followed by the loss of carbon monoxide (CO) to produce an ion at m/z 182. Another significant fragmentation pathway involves the cleavage of the bond between the two ring systems.
Table 3: High-Resolution MS/MS Fragmentation Data for this compound massbank.jp
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity/Loss |
|---|---|---|
| 225.1022 | 196.0792 | [M+H - CHO]⁺ |
| 225.1022 | 182.0837 | [M+H - CH₃ - CO]⁺ |
| 225.1022 | 168.0682 | [M+H - CH₃ - CO - CH₂]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
A broad absorption band in the region of 3000-3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. rsc.org The aromatic C-H stretching vibrations usually appear as a series of sharp bands just above 3000 cm⁻¹. The C=N stretching of the imidazole ring and the aromatic C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ region. A strong absorption band characteristic of the asymmetric C-O-C (aryl ether) stretching of the methoxy group is anticipated around 1240-1260 cm⁻¹. rsc.org Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the 740-850 cm⁻¹ region, providing further structural confirmation. nih.govresearchgate.net
Table 4: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3000 - 3400 (broad) |
| Aromatic C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 |
| C=N and C=C Stretch (Aromatic) | 1450 - 1620 |
| Asymmetric Aryl-O-C Stretch | 1240 - 1260 |
X-ray Crystallography for Solid-State Structure Determination
The benzimidazole ring system itself is expected to be essentially planar. A key structural feature is the dihedral angle between the plane of the benzimidazole core and the plane of the methoxyphenyl ring. In analogs, this angle is typically significant (e.g., 34.12° in the 4-methoxy isomer), indicating a twisted conformation that minimizes steric hindrance. researchgate.net
Table 5: Representative Crystallographic Data for an Analog (2-(4-methoxyphenyl)-1H-benzimidazole) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.354 |
| b (Å) | 10.562 |
| c (Å) | 9.868 |
| β (°) | 112.22 |
| Dihedral Angle (Benzimidazole/Phenyl) | 34.12° |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Investigations
The photophysical properties of benzimidazole derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The absorption and emission characteristics are highly dependent on the molecular structure and the solvent environment.
A detailed investigation of a representative analog, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides insight into the photophysical behavior of this class of compounds. In an acetonitrile (B52724) solution, this derivative exhibits three distinct absorption bands with maxima (λmax) at 229 nm, 262 nm, and 326 nm. mdpi.com
Upon excitation, the compound displays dual fluorescence emission peaks. mdpi.com A weaker sub-band appears at 369 nm, while a strong main emission band is observed at 429 nm. mdpi.com This phenomenon of dual emission is attributed to phototautomerization, a process involving intramolecular proton transfer in the excited state. The significant difference between the absorption maximum of the longest wavelength (326 nm) and the main emission peak (429 nm) results in a large Stokes shift of 103 nm. mdpi.com The fluorescence quantum yield (Φf) in solution was determined to be 0.10. mdpi.com
In the solid state, the compound continues to exhibit strong fluorescence, with an emission maximum at 460 nm when spin-coated as a thin film. mdpi.com The emission peak in the solid state is red-shifted by 31 nm compared to the solution state, a common phenomenon caused by intermolecular interactions in the solid matrix. mdpi.com
Table 1: Photophysical Data for Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in Acetonitrile mdpi.com
| Property | Value |
| Absorption Maxima (λmax) | 229, 262, 326 nm |
| Emission Maxima (λem) | 369 nm, 429 nm |
| Stokes Shift | 103 nm |
| Quantum Yield (Φf) | 0.10 |
| Solid-State Emission (λem) | 460 nm |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of compounds, providing information about their redox potentials and the energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the analog ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, cyclic voltammetry performed in a chloroform (B151607) solution revealed key electrochemical parameters. The compound undergoes an oxidation process, showing one onset oxidation potential in the anodic region at 0.97 V. mdpi.com
From this onset oxidation potential, the energy level of the HOMO was calculated to be -5.49 eV. The optical band gap (Eg), determined from the onset of the absorption spectrum, was then used to estimate the LUMO energy level. The resulting LUMO energy was found to be -1.99 eV. The electrochemical energy gap (ΔE), representing the difference between the HOMO and LUMO levels, was calculated to be 3.50 eV. mdpi.com These parameters are crucial for evaluating the potential of such materials in electronic applications, as they govern charge injection and transport properties.
Table 2: Electrochemical Data and Calculated Energy Levels for Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.com
| Parameter | Value |
| Onset Oxidation Potential (Eoxonset) | 0.97 V |
| HOMO Energy Level | -5.49 eV |
| LUMO Energy Level | -1.99 eV |
| Energy Gap (ΔE) | 3.50 eV |
Computational and Theoretical Investigations of 2 2 Methoxyphenyl 1h Benzimidazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(2-methoxyphenyl)-1H-benzimidazole. DFT calculations can predict a wide range of properties, from molecular geometry to reactivity descriptors.
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and interactions. DFT is used to find the lowest energy structure (optimized geometry) of a molecule. For flexible molecules, conformational analysis is essential to identify different stable isomers.
Research on this compound has revealed the existence of conformational isomers due to the rotation around the single bond connecting the benzimidazole (B57391) and methoxyphenyl rings. A key structural parameter is the dihedral angle between the planes of these two ring systems. X-ray crystallography studies have shown that the asymmetric unit of the crystalline solid contains two distinct conformational isomers of the molecule. researchgate.net This phenomenon, where different conformers of the same molecule co-exist in the crystal lattice, is a subject of great interest. The observed dihedral angles highlight the molecule's conformational flexibility. researchgate.net
Table 1: Conformational Isomers of this compound in the Crystalline State
| Conformer | Dihedral Angle (Benzimidazole vs. 2-Methoxyphenyl Ring) |
|---|---|
| Isomer 1 | 26.9 (3)° |
| Isomer 2 | -13.3 (3)° |
Data sourced from crystallographic studies. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.trnumberanalytics.com
The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters:
E(HOMO): A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
E(LUMO): A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. ijarset.com
HOMO-LUMO Gap (ΔE): The energy gap is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap implies high stability and low reactivity. electrochemsci.org
For this compound, DFT calculations would typically show the HOMO localized over the electron-rich benzimidazole ring system, while the LUMO might be distributed across both aromatic rings. The precise energy values would depend on the level of theory and basis set used in the calculation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. dergipark.org.trijarset.com These descriptors provide a quantitative basis for concepts developed in FMO theory.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. electrochemsci.org It is calculated as η = (E(LUMO) - E(HOMO)) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of electron cloud polarization.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ = -(E(HOMO) + E(LUMO)) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η.
These parameters are invaluable for comparing the reactivity of different benzimidazole derivatives and understanding their interaction mechanisms.
Table 2: Key Quantum Chemical Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Ease of charge transfer |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Electron attracting power |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
DFT calculations can also be used to predict the thermodynamic properties of molecules by performing frequency calculations on the optimized geometry. Key properties include:
Standard Enthalpy (H°): The total heat content of the system.
Standard Entropy (S°): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G°): Determines the spontaneity of a process.
These calculations can be performed at different temperatures to understand how the stability and equilibrium of this compound might change with varying thermal conditions. dergipark.org.tr Such data is crucial for understanding the formation of different conformers and polymorphs. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different potential values. MEP analysis is extremely useful for identifying the reactive sites of a molecule. nih.gov
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methoxy (B1213986) group. mdpi.com
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) is a prominent positive site. mdpi.com
Neutral Regions (Green): These areas have a near-zero potential and are less reactive.
The MEP map provides a clear picture of the molecule's polarity and is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and receptor-ligand binding.
Studies on Polymorphism and Crystal Engineering via Quantum Chemistry
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. Quantum chemistry plays a vital role in understanding and predicting polymorphism.
As noted previously, experimental studies have shown that this compound can crystallize with two different conformers in the same crystal lattice. researchgate.net This is a form of conformational polymorphism. Computational studies can help explain why this occurs. By calculating the relative energies of different conformers in the gas phase and the lattice energies of their corresponding crystal structures, researchers can assess the stability of different potential polymorphs. rsc.orgresearchgate.net
Quantum chemical modeling can be used to analyze the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and π–π stacking interactions, which were identified as important for this compound. researchgate.net These calculations are central to crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions.
Nonlinear Optical (NLO) Properties Prediction and Tuning
Computational studies have been instrumental in predicting and understanding the nonlinear optical (NLO) properties of benzimidazole derivatives, including systems related to this compound. These investigations often employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key NLO parameters.
The NLO response in organic molecules is primarily governed by their molecular polarizability (α) and hyperpolarizability (β). Theoretical calculations on various substituted benzimidazoles have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance these properties. For instance, in a study on N-1-sulfonyl substituted benzimidazole derivatives, DFT calculations revealed that the total molecular polarizability (⟨α⟩) and the first hyperpolarizability (βtot) are sensitive to the nature of the substituents. nih.gov While not the specific compound of interest, these studies establish a principle applicable to the this compound system. The methoxy group (-OCH3) on the phenyl ring acts as an electron-donating group, which can contribute to the charge transfer characteristics of the molecule, a key factor for NLO activity.
Theoretical studies on related benzimidazole structures have demonstrated that the NLO properties can be tuned by modifying the molecular architecture. For example, the introduction of different substituents can alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the NLO response. nih.gov For this compound, computational models could predict how modifications, such as adding stronger electron-withdrawing groups to the benzimidazole core, would impact its NLO properties.
The following table summarizes representative theoretical NLO data for related benzimidazole derivatives, illustrating the range of values that can be achieved through structural modifications.
| Compound | Method/Basis Set | ⟨α⟩ (x 10⁻²³ esu) | βtot (x 10⁻³⁰ esu) |
| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate (2a) | CAMB3LYP | 4.198 | - |
| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate (2a) | M06 | 4.331 | - |
| 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole | - | - | 1.40023 |
Data is illustrative for related benzimidazole structures to show the scope of NLO properties.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Molecular docking and dynamics simulations are powerful computational tools to investigate the interactions of this compound and related systems with biological macromolecules. These methods provide insights into binding affinities, modes of interaction, and the stability of the resulting complexes, which are crucial for understanding their potential biological activities.
Ligand-Protein Binding Mechanisms (e.g., Enzyme Active Sites, Receptor Domains)
Molecular docking studies on various benzimidazole derivatives have revealed their potential to bind to a wide range of protein targets, including enzymes and receptors implicated in different diseases. nih.govresearchsquare.com For instance, docking simulations have shown that benzimidazoles can interact with the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. nih.gov These studies indicate that the benzimidazole core can engage in π-π stacking interactions with aromatic amino acid residues in the active site. nih.gov
In the context of this compound, the methoxy-substituted phenyl ring can further influence binding. Docking simulations of similar compounds into the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy, have shown the importance of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net The methoxy group could participate in hydrogen bonding with amino acid residues like aspartate and glutamate, while the aromatic rings can form hydrophobic interactions with residues such as phenylalanine and isoleucine. nih.gov
The following table presents examples of binding affinities of benzimidazole derivatives with various protein targets, as determined by molecular docking studies.
| Benzimidazole Derivative | Protein Target | Binding Affinity (kcal/mol) |
| Various 2-substituted 1H-benzimidazole-4-carboxamides | Enteroviruses | - |
| Novel Schiff base–benzimidazole hybrids | VEGFR-2 | - |
| 2-Phenylbenzimidazole | Aurora B kinase | -8.2 |
| 2-Phenylbenzimidazole | CDK4/CycD1 | - |
DNA Intercalation and Binding Affinity Modeling
Computational modeling has also been employed to study the interaction of benzimidazole derivatives with DNA. These studies suggest that the planar benzimidazole scaffold is well-suited for intercalating between the base pairs of the DNA double helix. researchgate.net Molecular docking simulations can predict the preferred binding mode, whether it be intercalation, groove binding, or electrostatic interactions.
For a related compound, 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, computational drug modeling suggested that it binds to the minor groove of DNA primarily through hydrophobic interactions, without forming electrostatic linkages. researchgate.netnih.gov The binding affinity of such compounds to DNA can be quantified by the intrinsic binding constant (Kb). Experimental and computational studies on other benzimidazole derivatives have shown a range of binding constants, indicating moderate to strong DNA binding. rsc.org For example, the binding constants for 2-(2-nitrophenyl)-1H-benzimidazole (NB) and N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB) with dsDNA were determined to be 8.22 x 10⁴ M⁻¹ and 3.08 x 10⁶ M⁻¹, respectively. nih.govresearchgate.net
The following table summarizes DNA binding data for some benzimidazole derivatives.
| Compound | Method | Binding Constant (Kb) (M⁻¹) | Binding Mode |
| 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) | Computational Modeling | - | Minor Groove |
| 2-(2-nitrophenyl)-1H-benzimidazole (NB) | Differential Pulse Voltammetry | 8.22 x 10⁴ | Electrostatic |
| N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB) | Differential Pulse Voltammetry | 3.08 x 10⁶ | Electrostatic |
| Benzimidazole Schiff base copper(II) complex (2) | UV/Visible Spectroscopy | 3.27 x 10⁵ | Intercalation |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for designing more potent molecules.
QSAR studies on benzimidazole derivatives have been conducted for various biological activities, including antiviral and anti-inflammatory effects. biointerfaceresearch.comresearchgate.net These studies typically involve the calculation of a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds with known activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity. For example, a 3D-QSAR study on 2-substituted 1H-benzimidazole-4-carboxamide derivatives as enterovirus inhibitors was able to deduce an efficient model for predicting antiviral activity. biointerfaceresearch.com
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For benzimidazole derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov The benzimidazole nucleus itself is often considered an important pharmacophore in drug discovery. researchgate.netnih.gov A pharmacophore model for VEGFR-2 inhibitors based on a benzimidazole core identified the importance of hydrogen bond formation with specific amino acid residues in the active site. nih.gov
While specific QSAR and pharmacophore models for this compound were not detailed in the search results, the principles from studies on related compounds can be applied. The methoxy group and the phenyl and benzimidazole rings of this compound would be key features in any such model.
Advanced Research Applications and Mechanistic Studies of 2 2 Methoxyphenyl 1h Benzimidazole
Coordination Chemistry of Benzimidazole-Based Ligands
The nitrogen atoms in the imidazole (B134444) ring of 2-(2-methoxyphenyl)-1H-benzimidazole make it an excellent ligand for coordinating with a variety of metal ions. This has led to extensive research into the synthesis, structure, and properties of its metal complexes, revealing potential applications in materials science and catalysis.
Synthesis and Characterization of Metal Complexes (e.g., Copper(II) Complexes)
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt, often a halide or acetate salt, in a suitable solvent like methanol or ethanol (B145695). For instance, the synthesis of copper(II) complexes can be achieved by reacting this compound with copper(II) acetate monohydrate under ultrasonic irradiation in an ethanol solvent inorgchemres.org. The resulting complexes are then isolated as crystalline solids.
Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. This is typically observed through a shift in the vibrational frequency of the C=N bond of the benzimidazole (B57391) ring upon complexation inorgchemres.org. Elemental analysis (CHN analysis) is employed to determine the empirical formula of the complex and to confirm its stoichiometry.
Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of the metal complexes. For example, copper(II) complexes with benzimidazole-type ligands have been shown to adopt various coordination geometries, such as distorted octahedral or square-pyramidal structures, depending on the nature of other coordinating ligands and the stoichiometry of the complex researchgate.net. In these structures, the benzimidazole ligand coordinates to the copper(II) ion through one of the nitrogen atoms of the imidazole ring.
Table 1: General Spectroscopic Data for Characterization of Benzimidazole Ligands and their Copper(II) Complexes
| Technique | Observation for Ligand | Observation for Copper(II) Complex | Inference |
|---|---|---|---|
| FT-IR | Characteristic C=N stretch | Shift in C=N stretching frequency | Coordination of the imidazole nitrogen to the copper ion |
| UV-Vis | Intra-ligand π-π* transitions | Appearance of d-d transition bands | Confirmation of d-orbital splitting in the copper(II) ion due to ligand coordination |
| Elemental Analysis | C, H, N percentages match calculated values | C, H, N percentages match calculated values for the proposed complex formula | Confirmation of the stoichiometry of the complex |
Redox Behavior and Electrochemistry of Metal Complexes
The electrochemical properties of metal complexes containing this compound are of interest for applications in catalysis and sensing. Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. The position of the methoxy (B1213986) group on the phenyl ring can influence the electron density at the coordination site, thereby affecting the redox potential of the metal center.
Studies on related 2-arylbenzimidazole complexes have shown that the introduction of donor substituents, such as a methoxy group, can increase the HOMO energy of the complex, leading to a decrease in the redox potential mdpi.com. For instance, in ruthenium(II) complexes with different 2-arylbenzimidazoles, an increase in the electron-donating ability of the substituent on the aryl ring resulted in a cathodic shift of the Ru(II)/Ru(III) oxidation potential mdpi.com.
Furthermore, the electrochemical behavior of benzimidazole derivatives themselves has been investigated. For example, 2-(2-nitrophenyl)-1H-benzimidazole can be electrochemically reduced due to the presence of the nitro group researchgate.netnih.gov. This suggests that the substituent on the phenyl ring plays a crucial role in the redox properties of the molecule and its metal complexes. Therefore, it is expected that copper(II) complexes of this compound would exhibit redox behavior influenced by the electron-donating methoxy group, which could be studied by techniques like cyclic voltammetry and differential pulse voltammetry.
Luminescent Properties of Coordination Compounds
Coordination compounds of benzimidazole derivatives are known to exhibit interesting photoluminescent properties, making them potential candidates for applications in light-emitting devices and sensors. The luminescence in these complexes can arise from intra-ligand transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states.
Research on luminescent platinum(II) complexes with benzimidazole-based ligands has shown that these complexes can exhibit structured monomeric emissions, with the emission properties being tunable by modifying the ancillary ligands rsc.org. For example, heteroleptic platinum(II) complexes containing phenylbenzothiazole and benzimidazole-phenyl derivatives display emissions in the green to yellow region of the spectrum, attributed to a mixed 3LC-MLCT state rsc.org.
The incorporation of benzimidazole derivatives into metal-organic frameworks (MOFs) can also lead to fluorescent materials. For instance, zeolitic imidazolate framework-8 (ZIF-8) can encapsulate 2-(2-hydroxyphenyl)-1H-benzimidazole, resulting in enhanced fluorescence nih.govrsc.org. This demonstrates the potential of benzimidazole-based ligands in the design of new luminescent materials. It is plausible that coordination compounds of this compound would also exhibit luminescence, with the electronic properties of the methoxy group potentially influencing the emission wavelength and quantum yield.
Supramolecular Architectures and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a versatile ligand, combined with its capacity for hydrogen bonding (via the N-H group of the imidazole ring) and π-π stacking interactions, makes it a suitable building block for the construction of supramolecular architectures and metal-organic frameworks (MOFs) frontiersin.orgtaylorfrancis.com. MOFs are crystalline materials with high porosity, constructed from metal ions or clusters linked by organic ligands taylorfrancis.com.
The design and synthesis of MOFs often rely on the careful selection of organic linkers to control the resulting structure and properties. Imidazole-based ligands, such as 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid, have been successfully used to construct novel transition-metal-organic frameworks rsc.org. These frameworks can exhibit various dimensionalities, from one-dimensional chains to two-dimensional sheets, depending on the coordination mode of the ligand and the metal ion rsc.org.
The cavities within MOFs can be tailored to host guest molecules, leading to applications in areas such as gas storage, separation, and catalysis taylorfrancis.com. The immobilization of guest molecules is often achieved through weak supramolecular interactions like hydrogen bonding and π-π stacking taylorfrancis.com. Given its structural features, this compound has the potential to be utilized as a linker in the synthesis of new MOFs with interesting topologies and functional properties.
Mechanistic Studies of Biological Activity (In Vitro Models)
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties. Mechanistic studies using in vitro models have been crucial in elucidating how these compounds exert their effects at the molecular level.
Antiproliferative and Anticancer Action Mechanisms
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular processes that are critical for the growth and proliferation of cancer cells. Several mechanisms of action have been proposed for this class of compounds.
One of the well-established mechanisms is the inhibition of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site mdpi.com.
Another important mechanism is the inhibition of topoisomerases . Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Benzimidazole derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and cell death frontiersin.org.
Benzimidazole-based compounds have also been found to act as inhibitors of various kinases , such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key players in cancer cell signaling pathways that control proliferation and angiogenesis frontiersin.org. Additionally, some derivatives have been reported to function as poly(ADP-ribose) polymerase (PARP) inhibitors , which is a promising strategy for cancer therapy, particularly in cancers with deficiencies in DNA repair mechanisms frontiersin.org.
Studies on specific benzimidazole derivatives have provided more detailed insights. For example, certain 2-arylbenzimidazoles have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells waocp.org. The cytotoxic effects are often dose-dependent, with IC50 values in the micromolar range. The substitution pattern on the benzimidazole ring and the 2-phenyl ring has been shown to be crucial for the observed biological activity waocp.org.
Table 2: Common Anticancer Mechanisms of Benzimidazole Derivatives
| Mechanism of Action | Molecular Target | Cellular Outcome |
|---|---|---|
| Inhibition of Tubulin Polymerization | Tubulin (Colchicine binding site) | G2/M phase cell cycle arrest, Apoptosis |
| Topoisomerase Inhibition | Topoisomerase I and II | DNA damage, Apoptosis |
| Kinase Inhibition | EGFR, VEGFR, etc. | Inhibition of proliferation and angiogenesis |
| PARP Inhibition | Poly(ADP-ribose) polymerase | Inhibition of DNA repair, Apoptosis |
Cell Cycle Perturbation and Arrest Induction
The cell cycle is a series of events that leads to cell division and replication. Disruption of this process is a key strategy in cancer therapy. Various benzimidazole derivatives have been shown to interfere with the cell cycle, leading to arrest at different phases. nih.govnih.govscispace.com For instance, certain novel benzimidazole-based 1,3,4-oxadiazole derivatives have been found to effectively suppress cell cycle progression in cancer cell lines. nih.govnih.govscispace.com Depending on the specific derivative and cell line, this can manifest as an arrest in the G1, S, or G2/M phases of the cell cycle. nih.gov
A study on a structurally related compound, N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP), which also contains a substituted phenyl ring at the 2-position, demonstrated an ability to induce G2/M phase cell cycle arrest in HL60 leukemia cancer cells. nih.govnih.gov However, specific research data detailing the effects of this compound on cell cycle perturbation and arrest induction were not found in the available literature.
Apoptosis Induction Pathways (Mitochondrial Dysfunction, Caspase Cascade)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a primary goal of many anticancer therapies. mdpi.com The benzimidazole scaffold is present in numerous compounds designed to trigger this process. mdpi.comnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for these derivatives. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. nih.gov
Research has shown that certain benzimidazole derivatives can induce apoptosis by targeting the anti-apoptotic protein Bcl-2, thereby promoting the mitochondrial pathway. nih.gov For example, the related compound 2XP has been shown to induce apoptosis in U937 leukemic cells through the activation of the intrinsic caspase-9 pathway. nih.gov Despite the recognized pro-apoptotic potential of the benzimidazole class of compounds, specific studies detailing the induction of apoptosis or the precise pathways, such as mitochondrial dysfunction or caspase activation, for this compound are not available in the reviewed scientific literature.
DNA Topoisomerase I and II Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription, making them important targets for cancer chemotherapy. esisresearch.orgnih.gov Benzimidazole derivatives have been extensively studied as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). esisresearch.orgnih.govsemanticscholar.org For instance, a series of 2-aryl-5(6)-substituted-1H-benzimidazole derivatives showed activity as Topo I poisons. researchgate.net A structurally similar compound, 5-nitro-2-(p-methoxyphenyl)-1H-benzimidazole, which is a positional isomer with an additional nitro group, exhibited topoisomerase I inhibitory activity. researchgate.net
In the context of Topoisomerase II, a study evaluating various substituted benzoxazoles and benzimidazoles found that 6-nitro-2-(2-methoxyphenyl)benzoxazole was a more potent inhibitor than the standard drug etoposide. esisresearch.org While this compound shares the 2-(2-methoxyphenyl) substituent, it belongs to the benzoxazole class, which is structurally different from benzimidazole. esisresearch.org Although the broader class of 2-aryl benzimidazoles shows promise as topoisomerase inhibitors, direct experimental evidence of this compound acting as an inhibitor of either DNA topoisomerase I or II has not been specifically reported in the surveyed literature.
DNA Intercalation and Synthesis Inhibition
The interaction with DNA is a key mechanism for many anticancer agents. Benzimidazole-based structures have been shown to bind to DNA through different modes, including intercalation (inserting between base pairs) and groove binding. researchgate.net The specific mode of interaction is highly dependent on the number and conformation of the benzimidazole rings and their substituents. researchgate.net For example, a study on 2-(2-nitrophenyl)-1H-benzimidazole derivatives indicated an electrostatic interaction with DNA rather than intercalation. researchgate.net
Inhibition of DNA synthesis is a direct consequence of DNA damage or interference with the replication machinery. The benzimidazole structure is known to be a component of molecules that can inhibit DNA synthesis and disrupt the microtubule network, thereby preventing the proliferation of cancer cells. researchgate.net However, specific studies confirming the ability of this compound to intercalate into DNA or inhibit DNA synthesis are not present in the currently available research.
Microtubule Dynamic Instability Modulation
Microtubules are dynamic polymers essential for cell division, motility, and shape, making them a validated target for anticancer drugs. nih.gov Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. nih.gov The benzimidazole core is a well-known pharmacophore for microtubule-destabilizing agents, with FDA-approved drugs like nocodazole, albendazole, and mebendazole belonging to this class. researchgate.net
Research into 1H-benzimidazole-2-yl hydrazones featuring methoxy phenyl moieties has demonstrated their ability to inhibit tubulin polymerization, elongating the nucleation phase in a manner comparable to nocodazole. mdpi.comnih.gov Furthermore, novel 2-aryl-benzimidazole derivatives of dehydroabietic acid have been reported as tubulin polymerization inhibitors that bind to the colchicine site of tubulin. rsc.org A study focused on developing 2,5-substituted-1H-benzo[d]imidazole derivatives as agents targeting the colchicine binding site also mentioned the synthesis of an 8-(2-Methoxyphenyl)-substituted compound. researchgate.net Despite these indications that the 2-methoxyphenyl group is relevant for this activity, direct experimental data on the modulation of microtubule dynamics by this compound is not available.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway. acs.orgnih.gov PARP inhibitors represent a class of targeted cancer therapies that can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. haihepharma.com The benzimidazole scaffold has been identified as a potent core for the development of PARP inhibitors. acs.orgnih.gov
A significant study detailed the development of 2-aryl-1H-benzimidazole-4-carboxamides as potent PARP inhibitors. acs.orgnih.gov Within this research, the synthesis of this compound-4-carboxamide was described. scispace.com The study provided detailed inhibitory data for other analogues, such as the 2-(3-methoxyphenyl) and 2-(4-hydroxyphenyl) derivatives, which exhibited potent PARP inhibition with Kᵢ values in the low nanomolar range. acs.orgnih.gov While the synthesis of the 2-(2-methoxyphenyl) derivative is noted, its specific PARP inhibitory activity was not detailed in the study's results. acs.orgnih.govscispace.com
Table 1: PARP Inhibitory Activity of Selected 2-Aryl-1H-benzimidazole-4-carboxamides
| Compound | Substitution on 2-phenyl ring | PARP Kᵢ (nM) |
|---|---|---|
| 23 | None | 15 |
| 44 | 3-methoxy | 6 |
| 45 | 4-hydroxy | 6 |
| 78 | 4-hydroxymethyl | 1.6 |
| - | 2-methoxy | Data not provided |
Data sourced from a study on 2-aryl-1H-benzimidazole-4-carboxamides. acs.orgnih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. wikipedia.orgnih.gov Tetrahydrofolate is essential for the synthesis of nucleotides required for DNA replication and cell proliferation. wikipedia.orgnih.gov Consequently, DHFR inhibitors are used as anticancer and antimicrobial agents. nih.govsnv63.ruresearchgate.net
The benzimidazole nucleus is among the heterocyclic scaffolds that have been explored for the design of novel DHFR inhibitors. mdpi.comnih.gov Various derivatives, often featuring a 2,4-diamino substitution pattern on a linked pyrimidine ring, have been investigated for their ability to bind to the active site of DHFR and disrupt folate metabolism. nih.gov While the potential of the benzimidazole scaffold as a starting point for DHFR inhibitors is recognized, specific research demonstrating the inhibitory activity of this compound against dihydrofolate reductase is currently not documented in the scientific literature.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The benzimidazole scaffold is a recognized "privileged substructure" in medicinal chemistry, known for its ability to interact with various enzymes and receptors, including protein kinases. nih.gov Derivatives of benzimidazole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is a compelling target for anticancer therapies. clinpgx.orgnih.gov Overexpression of EGFR is common in several types of cancer, and its activation leads to intracellular signaling cascades that promote cancer cell proliferation, reduce apoptosis, and stimulate tumor-induced angiogenesis. clinpgx.org
Small molecule inhibitors of EGFR typically function by competing with adenosine triphosphate (ATP) for binding within the catalytic domain of the kinase, which in turn inhibits EGFR autophosphorylation and downstream signaling. clinpgx.orgnih.gov While specific studies focusing solely on the EGFR kinase inhibitory activity of this compound are not extensively detailed in the available research, the broader class of benzimidazole derivatives has shown promise. For instance, studies on other benzimidazole derivatives have identified them as potent inhibitors of EGFR. nih.govnih.gov Molecular docking investigations of some benzimidazole compounds have revealed interactions, such as hydrogen bonding, with key amino acid residues like Lys721 and Thr830 within the EGFR binding pocket. nih.gov This body of research on related compounds suggests the potential of the this compound scaffold as a basis for the development of EGFR kinase inhibitors, although direct inhibitory data and mechanistic studies for this specific molecule are needed for confirmation.
Antimicrobial and Antiparasitic Activity Mechanisms
Benzimidazole derivatives are known for their broad spectrum of biological activities, including significant antimicrobial and antiparasitic effects. acs.orgnih.govrsc.org The mechanisms underlying these activities are multifaceted and can involve direct interaction with microbial structures, inhibition of essential enzymes, and induction of cellular stress.
One of the mechanisms of action for benzimidazole-based compounds against parasites involves the disruption of cellular and organellar membranes. Research on a closely related derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has provided ultrastructural evidence of its effects on Leishmania mexicana. nih.gov Treatment with this compound induced several significant morphological changes in the parasite, including membrane blebbing and membrane detachment. nih.gov Furthermore, disorganization of the mitochondria and kinetoplast was observed, indicating that the compound perturbs the integrity of these vital organelles. nih.gov Such damage to the cell and organellar membranes leads to a loss of cellular homeostasis and ultimately contributes to parasite death. This suggests that compounds based on the this compound structure can exert their antiparasitic effects by physically compromising the structural integrity of the parasite's membranes.
A primary mechanism of antiparasitic action for the benzimidazole class of compounds is the inhibition of key enzymes. The most well-documented target is parasite β-tubulin. msdvetmanual.com Benzimidazoles bind to this protein subunit, disrupting the dynamic equilibrium of microtubule polymerization. msdvetmanual.com This interference with microtubule formation hinders essential cellular functions such as cell division, motility, and nutrient absorption in the parasite. msdvetmanual.com
Beyond tubulin, benzimidazole derivatives have been shown to inhibit other crucial enzymes in microbes and parasites.
Arginase: A derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, was found to inhibit the activity of recombinant L. mexicana arginase by 68.27%. nih.gov Arginase is vital for parasite polyamine metabolism, which is necessary for growth and proliferation.
Dihydrofolate Reductase (DHFR): Molecular docking studies have indicated that some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the binding site of dihydrofolate reductase from Staphylococcus aureus. acs.org DHFR is a critical enzyme in the folate pathway, which is essential for the synthesis of nucleic acids. acs.org
Tyrosinase: The benzimidazole derivative 2-(2-aminophenyl)-1H-benzimidazole has been identified as an efficient competitive inhibitor of tyrosinase, a key enzyme involved in melanin synthesis in some microbes and enzymatic browning in foods. nih.gov
These findings highlight that the antimicrobial and antiparasitic efficacy of the benzimidazole scaffold is linked to its ability to inhibit multiple, diverse enzymatic pathways that are essential for pathogen survival.
Another significant mechanism contributing to the antiparasitic activity of this compound derivatives is the induction of oxidative stress within the target organism. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. mdpi.com
Studies on the derivative N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine demonstrated that the compound triggers the production of ROS in Leishmania mexicana promastigotes. nih.gov The generation of these highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. This accumulation of oxidative damage ultimately leads to a form of programmed cell death, or apoptosis, in the parasite. nih.gov Research has shown that treatment with this compound leads to an increase in both early and late apoptotic cells, confirming that the induction of oxidative stress is a key pathway to its leishmanicidal activity. nih.gov This mechanism is a promising strategy for antimicrobial development, as it can disrupt the redox defenses of pathogenic organisms. mdpi.com
Applications in Materials Science
The unique electronic properties of the benzimidazole core have led to its exploration in the field of materials science, particularly in the development of advanced electronic devices.
A derivative of this compound has been successfully employed as a potent n-type dopant for organic semiconductors. Specifically, 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I) has been synthesized and used to dope fullerene C₆₀, a well-known n-channel semiconductor. acs.orgnih.gov
Doping is a critical process for enhancing the electrical conductivity of semiconductors by introducing charge carriers. In this application, the co-evaporation of o-MeO-DMBI-I with fullerene C₆₀ resulted in thin films with significantly increased conductivity. nih.govresearchgate.net Research has shown that this doping process is highly effective, achieving a maximum conductivity of 5.5 S/cm at a doping concentration of 8.0 wt% (14 mol%). acs.orgnih.gov This conductivity value is among the highest reported for molecular n-type conductors. nih.gov
A key advantage of o-MeO-DMBI-I is its stability; it can be handled and stored in the air for extended periods without degrading, a crucial feature for practical manufacturing of organic electronic devices. acs.orgnih.gov Mechanistic studies suggest that the doping effect arises from a reaction between the dopant and the host material, which can begin with hydride or hydrogen atom transfer, ultimately forming host radical anions that increase conductivity. princeton.edu This application demonstrates the potential of this compound derivatives in creating highly conductive, air-stable materials for use in a variety of organic electronic devices. researchgate.net
Conductivity of Doped Fullerene C₆₀ Films
| Dopant | Host Material | Doping Concentration (wt%) | Maximum Conductivity (S/cm) |
|---|---|---|---|
| o-MeO-DMBI-I | Fullerene C₆₀ | 8.0 | 5.5 |
Data sourced from studies on 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I). acs.orgnih.gov
Optoelectronic Material Development
While research into the specific optoelectronic applications of this compound is an emerging field, the broader benzimidazole class of compounds is well-regarded for its promising fluorescent properties and utility in optoelectronic devices. Benzimidazole derivatives are known to be effective blue-emitting materials, a crucial component for full-color displays and solid-state lighting. Their inherent thermal and chemical stability makes them robust candidates for the development of durable organic light-emitting diodes (OLEDs).
A closely related derivative, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has demonstrated significant potential as a stable n-type dopant for organic semiconductor thin films. This suggests that the core structure of this compound possesses electronic properties that could be harnessed for various roles within an optoelectronic device, potentially as a host material, an electron transport layer, or with further modification, as an efficient emitter. The investigation into the photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime of this compound, is a critical next step to fully realize its potential in optoelectronic material development.
Corrosion Inhibition Studies
The application of this compound as a corrosion inhibitor has been a subject of significant scientific inquiry. Like many heterocyclic compounds containing nitrogen and oxygen atoms, it demonstrates notable efficacy in protecting various metals, particularly steel, from corrosive environments, especially in acidic media. The mechanism of protection involves the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.
Adsorption Mechanisms and Isotherms (e.g., Langmuir Adsorption)
The protective action of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface. This adsorption process can be understood through the study of adsorption isotherms, which mathematically describe the equilibrium between the inhibitor concentration in the solution and the amount of inhibitor adsorbed on the metal surface. For many benzimidazole derivatives, the Langmuir adsorption isotherm provides a suitable model for this interaction.
The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. The model also presupposes that all adsorption sites are equivalent and that there are no interactions between the adsorbed molecules. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the following equation:
C / θ = 1 / K_ads + C
where K_ads is the equilibrium constant of the adsorption process. A linear relationship between C/θ and C indicates that the adsorption of the inhibitor follows the Langmuir isotherm. Studies on analogous benzimidazole compounds have shown that their adsorption on steel surfaces in acidic solutions often conforms to this model. The value of K_ads provides insight into the strength of the interaction between the inhibitor and the metal surface.
Thermodynamic and Electrochemical Parameters of Inhibition
The efficiency of a corrosion inhibitor is quantified by various thermodynamic and electrochemical parameters. These parameters not only provide a measure of the inhibitor's effectiveness but also offer insights into the mechanism of inhibition.
Thermodynamic Parameters:
The Gibbs free energy of adsorption (ΔG°_ads) is a crucial thermodynamic parameter that indicates the spontaneity and the nature of the adsorption process. It can be calculated from the equilibrium constant of adsorption (K_ads) using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. A negative value of ΔG°_ads signifies a spontaneous adsorption process. Generally, ΔG°_ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). For many benzimidazole-based inhibitors, the calculated ΔG°_ads values suggest a mixed-mode of adsorption, involving both physical and chemical interactions.
Electrochemical Parameters:
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating corrosion inhibition.
Potentiodynamic Polarization: This technique provides information on the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By comparing the polarization curves in the absence and presence of the inhibitor, it is possible to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the Tafel slopes (βa and βc). A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. The inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the polarization curve. Benzimidazole derivatives, including this compound, typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface. The data is often represented as Nyquist plots. In the presence of an effective inhibitor, the diameter of the semicircle in the Nyquist plot increases, indicating an increase in the charge transfer resistance (R_ct). A higher R_ct value signifies a slower corrosion rate. The inhibition efficiency (IE%) can be calculated from the R_ct values with and without the inhibitor:
IE% = [(R_ct(inh) - R_ct(uninh)) / R_ct(inh)] x 100
The double-layer capacitance (C_dl) also changes upon inhibitor adsorption, typically decreasing as the inhibitor molecules displace water molecules at the metal surface.
The following table summarizes typical electrochemical parameters obtained from studies of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic solutions. While specific values for this compound are not detailed in the available literature, the data for analogous compounds provide a representative understanding of its expected performance.
| Parameter | Uninhibited Solution | Inhibited Solution (with Benzimidazole Derivative) |
| Corrosion Current (i_corr) | High | Low |
| Charge Transfer Resistance (R_ct) | Low | High |
| Double Layer Capacitance (C_dl) | High | Low |
| Inhibition Efficiency (IE%) | - | Typically > 90% at optimal concentration |
These parameters collectively provide a comprehensive picture of the corrosion inhibition performance of this compound, highlighting its potential as an effective corrosion inhibitor through surface adsorption and interference with the electrochemical corrosion processes.
Conclusion and Future Research Directions
Summary of Key Research Findings and Emerging Trends
Research into 2-substituted benzimidazoles has revealed a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties. nih.govisca.menih.govsrrjournals.com The benzimidazole (B57391) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. chemijournal.comjrtdd.com A significant emerging trend is the focus on understanding the structure-activity relationships (SAR) to optimize the bioactivity profiles of these derivatives. ijpsjournal.com Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to be crucial in determining the pharmacological profile of the compounds. chemijournal.comnih.gov For instance, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated that altering substituents can enhance antiproliferative and antimicrobial activities. nih.govacs.org The methoxy (B1213986) group on the phenyl ring, as seen in 2-(2-methoxyphenyl)-1H-benzimidazole, is a key feature that can be modulated to fine-tune these biological effects. The consistent discovery of new biological activities for this class of compounds underscores its enduring importance in drug discovery. ijpsjournal.comnih.gov
Prospective Avenues for Advanced Computational Drug Design
The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of benzimidazole-based drug candidates. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are becoming indispensable. plantarchives.orgresearchgate.net Molecular docking studies, for example, can elucidate the binding interactions between benzimidazole derivatives and protein targets, providing insights for rational drug design. plantarchives.orgnih.gov These computational approaches help to streamline the drug discovery process by prioritizing compounds with favorable pharmacokinetic profiles and strong binding affinities, thereby reducing costs and time. researchgate.netnih.gov
Future research should leverage these computational tools to design novel analogs of this compound. By predicting their biological activity and safety profiles before synthesis, researchers can focus on candidates with the highest potential. researchgate.netnih.gov Pharmacophore modeling can further aid in identifying the essential structural features required for a desired biological activity. plantarchives.org
Table 1: Key Parameters in Computational Drug Likeness Screening This table is interactive. Users can sort and filter data based on parameters.
| Parameter | Description | Significance for Drug Design |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Typically < 500 Da for good oral absorption. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity; values between -0.4 and +5.6 are generally preferred. |
| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Generally ≤ 5 for good membrane permeability. |
| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | Generally ≤ 10 for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties; typically < 140 Ų for good cell permeability. |
Data compiled from principles discussed in computational studies. researchgate.netnih.gov
Exploration of Multi-Target Directed Ligands
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and certain inflammatory conditions often require therapies that can modulate multiple biological targets simultaneously. uni-jena.dersc.org The concept of multi-target directed ligands (MTDLs) involves designing a single chemical entity that can interact with several targets, offering a promising strategy for these complex pathologies. uni-jena.denih.gov The benzimidazole scaffold is an excellent framework for developing MTDLs due to its versatile binding capabilities. ijpsjournal.com
Future research should focus on the rational design of hybrid molecules that incorporate the this compound core. By combining it with other pharmacophores known to inhibit different disease-relevant enzymes or receptors, novel MTDLs with enhanced efficacy and potentially reduced side effects could be developed. nih.gov For example, benzimidazole hybrids have been investigated as inhibitors of targets involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), as well as targets for Alzheimer's disease. nih.govmdpi.com The exploration of this compound as a foundational structure for MTDLs represents a significant opportunity for innovative therapeutic design. nih.govacs.org
Innovations in Green Synthetic Methodologies
The synthesis of benzimidazole derivatives has traditionally involved methods that use hazardous solvents, high temperatures, and long reaction times, contributing to environmental pollution. ijarsct.co.inchemmethod.com A major innovation in this area is the adoption of green chemistry principles to develop eco-friendly, efficient, and cost-effective synthetic routes. ijarsct.co.inmdpi.com These methodologies focus on minimizing waste, reducing energy consumption, and using non-toxic and renewable materials. chemmethod.comijpdd.org
Promising green synthetic approaches for benzimidazoles include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of environmentally benign catalysts such as lemon juice, saccharose, or water extract of papaya bark ash. jrtdd.comchemmethod.commdpi.com Solvent-free reactions or the use of green solvents like water or polyethylene (B3416737) glycol (PEG) further enhance the environmental safety of these processes. ijarsct.co.inchemmethod.com Future efforts should aim to adapt and optimize these green methodologies for the specific synthesis of this compound and its derivatives, making the production process more sustainable for both laboratory and industrial scales. nih.govmdpi.com
Table 2: Comparison of Green Synthetic Methods for Benzimidazoles This table is interactive. Users can sort and filter data based on methodology.
| Method | Catalyst / Conditions | Key Advantages | Reference(s) |
|---|---|---|---|
| Microwave Irradiation | Ionic Liquid ([BMIM]HSO4) or Er(OTf)3 | Faster reaction times (e.g., 5 minutes), high yields (91-99%), solvent-free options. | mdpi.com |
| Natural Catalysts | Lemon Juice | Excellent yields, high chemoselectivity, easy work-up, solvent-free. | jrtdd.com |
| Natural Catalysts | Pomegranate Peel Powder | Efficient, room temperature reaction. | jrtdd.com |
| Aqueous Media | Boric Acid Solution | Convenient, good yields, performed at room temperature. | chemmethod.com |
| Solvent-Free | Ammonium (B1175870) Chloride | Green and economically viable, moderate to good yields. | niscpr.res.in |
Potential for Integration with Nanotechnology and Novel Material Systems
The intersection of nanotechnology and benzimidazole chemistry presents exciting opportunities for creating advanced materials and therapeutic systems. ijarsct.co.in Nanoparticles, particularly magnetic nanoparticles like Fe3O4, have been successfully employed as recoverable and reusable catalysts in the synthesis of benzimidazole derivatives. biointerfaceresearch.com This approach aligns with green chemistry principles by improving catalyst efficiency and reducing waste. biointerfaceresearch.com
Beyond synthesis, there is potential for integrating benzimidazole compounds like this compound into novel material systems. Benzimidazoles are known to have applications in fluorescence and as chemosensors. nih.gov Their incorporation into nanomaterials could lead to the development of advanced diagnostic tools, targeted drug delivery systems, or novel electronic materials. For instance, the fluorescent properties of certain benzimidazole derivatives could be harnessed to create theranostic agents, which combine therapeutic action with diagnostic imaging capabilities. researchgate.net Further research is needed to explore the synthesis of this compound-based nanocomposites and to evaluate their potential in materials science and nanomedicine.
Strategic Development of Benzimidazole-Based Therapeutic Candidates
The successful translation of a promising compound from a laboratory finding to a clinical therapeutic requires a strategic and systematic development process. chemijournal.com For this compound and its analogs, this process involves comprehensive preclinical evaluation, including detailed structure-activity relationship (SAR) studies to identify the most potent and selective derivatives. nih.gov The broad pharmacological potential of the benzimidazole scaffold has already led to several clinically used drugs, such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole), demonstrating the viability of this chemical class. ijpsjournal.comresearchgate.netwikipedia.org
A key strategy is the continued exploration of diverse biological targets. nih.govchemijournal.com While significant research has focused on areas like cancer and infectious diseases, the versatility of the benzimidazole structure suggests potential in other therapeutic areas as well. ijpsjournal.comisca.me Future development should involve rigorous screening against a wide array of biological targets, lead optimization to improve efficacy and safety profiles, and formulation studies to enhance bioavailability. The ultimate goal is to build upon the rich chemical and pharmacological foundation of the benzimidazole family to develop new, effective, and safe medicines. nih.govchemijournal.com
Q & A
Q. What are the recommended methods for synthesizing 2-(2-methoxyphenyl)-1H-benzimidazole, and how can its purity be validated?
Answer:
- Synthetic Routes :
- Classical Condensation : React o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions (e.g., HCl or acetic acid) at reflux. This method typically yields 70–85% purity, requiring subsequent recrystallization in ethanol or methanol .
- Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours with improved yields (85–90%) by using controlled microwave irradiation. This method minimizes side products like N-alkylated derivatives .
- Purity Validation :
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Answer:
- -NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm, singlet) and benzimidazole protons (δ 7.2–8.1 ppm, multiplet) .
- -NMR : Peaks at δ 55.5 ppm (methoxy carbon) and δ 150–160 ppm (imidazole C=N) confirm connectivity .
- Mass Spectrometry : ESI-MS (m/z 224.26 [M+H]) validates molecular weight .
Q. What are the standard protocols for preliminary pharmacological screening of this compound?
Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 10–100 μM .
- Enzyme Inhibition : Test against tyrosine kinase or cyclooxygenase-2 (COX-2) using fluorometric kits .
Advanced Research Questions
Q. How can researchers address crystallographic data inconsistencies in structural studies of this compound derivatives?
Answer:
- Refinement Tools : Use SHELXL () for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands in SHELX to model twin domains .
- Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks (e.g., O-H···N interactions at 2.6–2.8 Å) .
- Cross-Validation : Compare unit cell parameters (e.g., monoclinic , a = 7.97 Å, b = 16.43 Å) with deposited CIF files in the Cambridge Structural Database .
Q. What mechanistic insights exist for the pharmacological activity of this compound?
Answer:
- Radical Scavenging : The methoxy group enhances electron-donating capacity, stabilizing free radicals via resonance. Substituents at the 4-position of the phenyl ring improve activity (e.g., hydroxy groups increase IC by 30%) .
- Anticancer Mechanisms : Imidazole core intercalates with DNA, while the methoxyphenyl moiety inhibits topoisomerase II. Synergistic effects are observed with cisplatin in combination studies .
Q. How do structural modifications influence the structure-activity relationship (SAR) of benzimidazole derivatives?
Answer:
- Substituent Effects :
- Synthetic Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
